ビロバライド

概要

説明

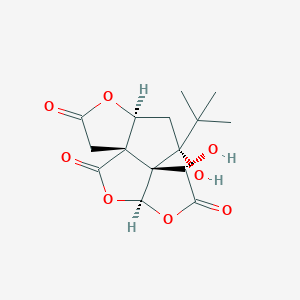

ビロバライドは、イチョウの木の葉に含まれる生物学的に活性なセスキテルペノイドトリラクトンです。 神経保護作用で知られており、イチョウ葉エキスの薬効に貢献する主要成分の1つです 。 ビロバライドは、15個の炭素骨格と3つのラクトン環を特徴とするユニークな構造を持ち、伝統医学と現代医学の両方で重要な化合物となっています .

科学的研究の応用

Bilobalide has a wide range of scientific research applications:

Neuroprotection: Bilobalide is extensively studied for its neuroprotective effects.

Anti-inflammatory: Bilobalide exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Antioxidant: Bilobalide acts as an antioxidant, scavenging free radicals and reducing oxidative stress.

Metabolic Regulation: Bilobalide has been found to regulate metabolic pathways, including lipid metabolism and glucose homeostasis.

作用機序

ビロバライドは、いくつかのメカニズムを通じてその効果を発揮します。

神経保護: ビロバライドは、γ-アミノ酪酸受容体の活性を調節し、興奮毒性と酸化ストレスを軽減することで、神経保護を提供します.

抗炎症作用: ビロバライドは、活性化B細胞の核因子κB軽鎖エンハンサー(NF-κB)経路を阻害し、炎症性サイトカインの産生を減少させます.

類似化合物の比較

ビロバライドは、ギンコライドなど、イチョウに含まれる他のテルペノイド化合物と比較されることが多いです。 ビロバライドとギンコライドは、どちらも類似の生合成経路を共有していますが、ビロバライドは、独自のtert-ブチル置換基とその特異的な神経保護作用と抗炎症作用により、ユニークです 。類似の化合物には、以下が含まれます。

- ギンコライドA

- ギンコライドB

- ギンコライドC

- ギンコライドJ

- ギンコライドK

ビロバライドは、そのユニークな構造と特定の生物活性により、さまざまな治療用途に役立つ貴重な化合物となっています。

生化学分析

Biochemical Properties

Bilobalide is derived from geranylgeranyl pyrophosphate (GGPP), which is formed by the addition of farnesyl pyrophosphate (FPP) to an isopentenyl pyrophosphate (IPP) unit to form a C15 sesquiterpene . This formation goes through the mevalonate pathway (MVA) and methylerythritol phosphate (MEP) pathway . Bilobalide has been shown to have neuroprotective effects and can induce the liver enzymes CYP3A1 and CYP1A2 , which may be partially responsible for interactions between ginkgo and other herbal medicines or pharmaceutical drugs.

Cellular Effects

Bilobalide has been shown to enhance cell viabilities, inhibit apoptosis, attenuate mitochondrial membrane potential depolarization, and suppress caspase 3 cleavage through the PI3K/Akt signaling pathway . It has also been found to have protective properties towards cerebral injury .

Molecular Mechanism

Bilobalide exerts its effects at the molecular level through various mechanisms. It has been found to be a negative allosteric modulator at the GABA A and GABA A -rho receptors . Furthermore, it has been shown to inhibit Aβ-induced and STAT3-dependent expression of TNF-α, IL-1β, and IL-6 in primary astrocyte culture .

Temporal Effects in Laboratory Settings

The effects of Bilobalide have been studied over time in laboratory settings. For instance, it has been shown that Bilobalide treatment suppressed caspase 3 cleavage, reduced the LC3-II/LC3-I ratio, and promoted angiogenesis in rat brains following MCAO by activating the NOS and Akt pathways .

Dosage Effects in Animal Models

In animal models, the effects of Bilobalide vary with different dosages. For example, in a rabbit model of osteoarthritis, Bilobalide was administered intraperitoneally 60 minutes before induction of middle cerebral artery occlusion (MCAO). After reperfusion, it was found that pretreatment with Bilobalide (5, 10 mg/kg) significantly decreased neurological deficit scores, infarct volume, infarct weight, brain edema, and concentrations of MDA, nitric oxide, TNF-α, IL-1β, and increased SOD activity .

Metabolic Pathways

Bilobalide is involved in the mevalonate pathway (MVA) and methylerythritol phosphate (MEP) pathway . It is derived from geranylgeranyl pyrophosphate (GGPP), which is formed by the addition of farnesyl pyrophosphate (FPP) to an isopentenyl pyrophosphate (IPP) unit to form a C15 sesquiterpene .

Transport and Distribution

It has been suggested that ginkgolides, including Bilobalide, are synthesized in the fibrous root and main root periderm, and these compounds are then transported through the old stem cortex and phloem to the leaves .

準備方法

合成経路と反応条件

ビロバライドの合成は、その複雑な構造のために、いくつかの複雑なステップを必要とします。 注目すべき方法の1つは、非対称合成であり、次の手順が含まれます :

中心の炭素環の形成: これは、ジアステレオ選択的なフリーラジカル環化によって達成されます。

酸化と還元ステップ: これらのステップは、ラクトン環を形成し、目的の立体化学を達成するために重要です。

最終的な組み立て: 最終的なステップには、選択的な酸化と転位反応によるトリラクトン構造の形成が含まれます。

工業的生産方法

ビロバライドの工業的生産は、通常、イチョウ葉からの抽出を伴います。このプロセスには、以下が含まれます。

抽出: エタノールやメタノールなどの溶媒を使用して、葉から活性化合物を抽出します。

精製: クロマトグラフィーなどの技術を使用して、ビロバライドを他の成分から分離します。

化学反応の分析

ビロバライドは、以下を含むさまざまな化学反応を受けます。

酸化: ビロバライドは酸化されて、さまざまな誘導体に変換することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 還元反応は、ラクトン環を修飾するために使用できます。水素化ホウ素ナトリウムは、これらの反応で使用される一般的な還元剤です。

科学研究への応用

ビロバライドは、幅広い科学研究への応用があります。

類似化合物との比較

Bilobalide is often compared with other terpenoid compounds found in Ginkgo biloba, such as ginkgolides. While both bilobalide and ginkgolides share similar biosynthetic pathways, bilobalide is unique due to its distinct tert-butyl substituent and its specific neuroprotective and anti-inflammatory properties . Similar compounds include:

- Ginkgolide A

- Ginkgolide B

- Ginkgolide C

- Ginkgolide J

- Ginkgolide K

Bilobalide stands out due to its unique structure and specific biological activities, making it a valuable compound for various therapeutic applications.

特性

CAS番号 |

33570-04-6 |

|---|---|

分子式 |

C15H18O8 |

分子量 |

326.30 g/mol |

IUPAC名 |

(1S,4R,7R,9R,11S)-9-tert-butyl-7,9-dihydroxy-3,5,12-trioxatetracyclo[6.6.0.01,11.04,8]tetradecane-2,6,13-trione |

InChI |

InChI=1S/C15H18O8/c1-12(2,3)14(20)4-6-13(5-7(16)21-6)10(19)23-11-15(13,14)8(17)9(18)22-11/h6,8,11,17,20H,4-5H2,1-3H3/t6-,8-,11-,13-,14+,15?/m0/s1 |

InChIキー |

MOLPUWBMSBJXER-ISSLQHLCSA-N |

SMILES |

CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O |

異性体SMILES |

CC(C)(C)[C@@]1(C[C@H]2[C@@]3(C14[C@H](C(=O)O[C@H]4OC3=O)O)CC(=O)O2)O |

正規SMILES |

CC(C)(C)C1(CC2C3(C14C(C(=O)OC4OC3=O)O)CC(=O)O2)O |

外観 |

Solid powder |

melting_point |

300°C |

| 33570-04-6 | |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(-)-Bilobalide; Bilobalide; Bilobalid. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bilobalide interact with its targets to exert its effects?

A1: Bilobalide exhibits its effects through interactions with various molecular targets.

- Mitochondria: Bilobalide has been shown to protect mitochondria from ischemia-induced damage by preserving complex I and III activities, thereby maintaining cellular energy levels [, ]. It can also improve mitochondrial respiration and reduce mitochondrial swelling induced by calcium [].

- Neurotransmitter Receptors: Bilobalide interacts with neurotransmitter systems, notably by antagonizing the GABA(A) receptor []. It also inhibits NMDA-induced chloride fluxes, potentially through modulation of glycine/GABA-operated channels, leading to protection against membrane phospholipid breakdown [].

- Signaling Pathways: Bilobalide influences key cellular signaling pathways. It can activate the Akt/eNOS pathway, promoting cell survival and angiogenesis []. Conversely, it can inhibit the NF-κB pathway, reducing inflammation and protecting dopaminergic neurons from apoptosis [].

Q2: What are the downstream effects of bilobalide's interaction with its targets?

A2: Bilobalide's interaction with its targets triggers a cascade of downstream effects contributing to its therapeutic potential:

- Anti-inflammatory Effects: Bilobalide suppresses inflammatory responses by reducing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) [, ], inhibiting M1 macrophage polarization [, ], and downregulating the expression of iNOS and COX-2 [].

- Antioxidant Activity: Bilobalide combats oxidative stress by increasing the activity of antioxidant enzymes like SOD and catalase [, ] and upregulating the Nrf2/HO-1 pathway [].

- Neuroprotection: Bilobalide protects neurons from damage by reducing glutamate release [, , ], promoting GDNF and VEGF expression [], and inhibiting apoptosis [, ].

- Anti-adipogenic Effects: Bilobalide inhibits adipogenesis by downregulating adipogenic transcription factors and genes [] while promoting lipolysis through the AMPK signaling pathway [, ].

- Anticancer Activity: Bilobalide shows potential in combating cancer by inhibiting gastric carcinoma cell growth and inducing apoptosis []. It may also inhibit colorectal cancer progression by suppressing M2 macrophage polarization [].

Q3: What is the molecular formula, weight, and spectroscopic data of bilobalide?

A: Bilobalide is a unique sesquiterpene trilactone with the molecular formula C15H18O8 and a molecular weight of 326.29 g/mol []. Detailed spectroscopic data, including NMR and mass spectrometry, can be found in Nakanishi et al. (1971) [].

Q4: Is there any information available about the material compatibility and stability of bilobalide under various conditions?

A4: While the provided research focuses primarily on bilobalide's biological activity, some insights into its stability can be gleaned:

- Extraction and Isolation: Bilobalide can be successfully extracted and isolated from Ginkgo biloba leaves using various solvents and chromatographic techniques [, , ]. This suggests a degree of stability under those conditions.

- Formulation: Research indicates efforts to develop stable formulations of bilobalide, such as controlled-release tablets, to improve its bioavailability and therapeutic efficacy [, ].

Q5: What is known about the pharmacokinetics (absorption, distribution, metabolism, and excretion) of bilobalide?

A5: Research indicates that bilobalide demonstrates favorable pharmacokinetic properties:

- Blood-Brain Barrier Permeability: Bilobalide can cross the blood-brain barrier, reaching therapeutically relevant concentrations in the brain [, , ].

- Metabolism: Studies using rat liver microsomes suggest that bilobalide undergoes metabolism, although the specific metabolic pathways require further investigation [].

Q6: What is the pharmacodynamic profile of bilobalide?

A6: Bilobalide exhibits a wide range of pharmacodynamic effects, interacting with various molecular targets to exert its therapeutic effects. These include:

- Antioxidant Activity: Bilobalide scavenges free radicals and enhances antioxidant enzyme activity [, , ].

- Anti-inflammatory Action: Bilobalide reduces the production of pro-inflammatory cytokines and inhibits inflammatory pathways [, , , , ].

- Neuroprotection: Bilobalide protects neurons from various insults, including excitotoxicity, ischemia, and amyloid-beta toxicity [, , , , , , ].

Q7: What evidence supports the in vitro and in vivo efficacy of bilobalide?

A7: Numerous studies highlight the therapeutic potential of bilobalide in various disease models:

- Neuroprotection: Bilobalide has shown efficacy in both in vitro and in vivo models of stroke, Alzheimer's disease, and Parkinson's disease [, , , , , , , , ]. For instance, it reduces infarct size and improves neurological function in rodent stroke models [, ].

- Anti-inflammatory Effects: Bilobalide effectively reduces inflammation in models of colitis and osteoarthritis [, , ].

- Anticancer Activity: Preclinical studies have demonstrated the ability of bilobalide to inhibit the growth of gastric carcinoma cells both in vitro and in vivo [].

- Metabolic Effects: Bilobalide has shown promise in regulating lipid metabolism by inhibiting adipogenesis and promoting lipolysis in adipocytes [, ].

Q8: What is the safety profile of bilobalide?

A8: While research suggests that bilobalide is generally well-tolerated, further investigations are necessary to establish a comprehensive safety profile.

- Toxicity Studies: Some studies have investigated the potential toxicity of bilobalide. For example, one study found no apparent toxicity in uninfected cells or animals treated with bilobalide [].

- Adverse Effects: While generally considered safe, high doses of bilobalide might be associated with adverse effects, as observed in one study where intrathecal administration above a certain dose led to adverse reactions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。